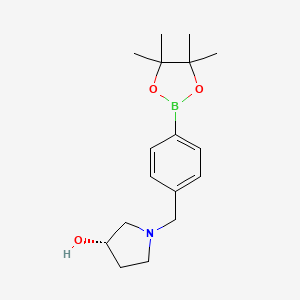
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide, also known as Isobutyryl THIQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
Wirkmechanismus
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of the kappa opioid receptor, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ can modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of pain, mood, and addiction.
Biochemical and Physiological Effects:
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent for anxiety and depression. It has also been reported to have antinociceptive effects, which means it can reduce the sensation of pain. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of pain, mood, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has several advantages for lab experiments, including its high purity and high yield synthesis methods. It has also been reported to have good stability and solubility in various solvents. However, one limitation of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ is its selectivity for the kappa opioid receptor, which may limit its potential applications in scientific research.
Zukünftige Richtungen
There are several future directions for the study of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ. One potential direction is to explore its therapeutic potential for anxiety and depression in human clinical trials. Another direction is to investigate its potential as a treatment for addiction, particularly to opioids. Additionally, further studies are needed to understand the mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ and its effects on neurotransmitter release.
Synthesemethoden
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has been achieved using various methods, including a one-pot reaction of 7-bromo-1,2,3,4-tetrahydroquinoline and isobutyryl chloride, and a catalytic hydrogenation of N-(1-isobutyryl-7-oxo-1,2,3,4-tetrahydroquinolin-4-yl)formamide. Both methods have been reported to yield high purity and high yield of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ.
Wissenschaftliche Forschungsanwendungen
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide THIQ has also been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent for anxiety and depression.
Eigenschaften
IUPAC Name |
2-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)16(20)18-14-8-7-13-6-5-9-19(15(13)10-14)17(21)12(3)4/h7-8,10-12H,5-6,9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDSPVAPRMGRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(3-chloro-4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2852810.png)
![7-(4-fluorophenyl)-3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2852811.png)



![N-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]ethyl}but-2-ynamide](/img/structure/B2852817.png)



![2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2852821.png)

![{4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2852823.png)

